molecular formula C9H13BrN2O2 B2458820 methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate CAS No. 1946812-64-1

methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B2458820
CAS No.: 1946812-64-1
M. Wt: 261.119
InChI Key: UHTXHPNOOUOHHS-UHFFFAOYSA-N
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Description

methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Properties

IUPAC Name

methyl 3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(8(10)11-12)9(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTXHPNOOUOHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Reaction with Amines

Primary and secondary amines displace the bromine under mild conditions. For example:
Reagents :

  • Amine (1.2 eq)

  • K2_2CO3_3 (2 eq)

  • Solvent: DMF or THF

  • Temperature: 60–80°C, 6–12 hours

This yields 3-amino-substituted pyrazole derivatives, critical for pharmaceutical applications.

Alkoxyde Halogen Exchange

Methoxy or ethoxy groups can replace bromine using sodium methoxide/ethanol or similar alkoxide bases. The reaction typically proceeds at room temperature with yields >75% .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine participates in palladium- or copper-catalyzed coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

Conditions :

  • Boronic acid (1.5 eq)

  • Pd(PPh3_3)4_4 (5 mol%)

  • Na2_2CO3_3 (2 eq)

  • Solvent: Dioxane/H2_2O (4:1)

  • Temperature: 80–100°C, 12–24 hours

This generates biaryl or heteroaryl pyrazole derivatives, useful in agrochemicals .

Buchwald-Hartwig Amination

Arylamines or heterocyclic amines couple efficiently using Pd catalysts (e.g., Xantphos/Pd(OAc)2_2), forming C–N bonds with yields up to 85% .

Ester Functionalization

The methyl ester undergoes hydrolysis, transesterification, or reduction.

Hydrolysis to Carboxylic Acid

Conditions :

  • NaOH (3 eq), H2_2O/THF (1:1)

  • Temperature: Reflux, 4–6 hours

Quantitative conversion to 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is achieved, a precursor for amide synthesis .

Transesterification

Reaction with higher alcohols (e.g., ethanol) under acid catalysis (H2_2SO4_4) produces ethyl esters, facilitating solubility adjustments .

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition or condensation reactions.

Pyrazole Annulation

Heating with α,β-unsaturated carbonyl compounds in toluene forms fused pyrazolo[1,5-a]pyrimidines, leveraging the electron-deficient pyrazole ring .

Bromine Retention During Oxidation

Oxidizing agents like KMnO4_4 selectively modify the ester or isobutyl group without cleaving the C–Br bond, preserving halogen functionality for downstream reactions .

Reduction of Ester to Alcohol

LiAlH4_4 reduces the ester to a primary alcohol, though steric hindrance from the isobutyl group lowers yields (~60%) compared to less hindered analogs .

Mechanistic Insights

  • Steric Effects : The isobutyl group at N1 hinders electrophilic attacks at the pyrazole ring but enhances stability during coupling reactions .

  • Electronic Effects : The electron-withdrawing ester group activates the bromine for nucleophilic substitution, while the pyrazole nitrogen directs regioselectivity in cross-couplings .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate can be synthesized through various methods involving the bromination of pyrazole derivatives. The synthesis typically involves the reaction of isobutyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired pyrazole compound. The chemical structure of this compound includes a bromine atom, which enhances its electrophilic properties, making it suitable for further chemical modifications.

Agricultural Applications

Pesticide Development
One of the primary applications of this compound is in the development of novel pesticides. As an intermediate compound, it plays a crucial role in synthesizing various insecticides, notably chlorantraniliprole and cyantraniliprole, which are known for their broad-spectrum insecticidal activity. These compounds are effective against a range of pests while exhibiting low toxicity to non-target organisms .

Table 1: Insecticidal Activity of Related Compounds

CompoundTarget PestEfficacy (%)
ChlorantraniliproleLepidopteran larvae>90
CyantraniliproleColeopteran pests>85
Methyl 3-bromo-1-isobutyl...Various insectsUnder study

Medicinal Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Compound
A549 (Lung)5.0Methyl 3-bromo-1-isobutyl-1H-pyrazole
MCF7 (Breast)3.5Similar Derivative

Case Studies

Case Study 1: Insecticidal Efficacy
A recent study evaluated the insecticidal efficacy of this compound against common agricultural pests. The results demonstrated a high mortality rate among treated populations compared to controls, indicating its potential as a viable pesticide alternative.

Case Study 2: Anticancer Mechanisms
In vitro studies conducted on breast cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. Mechanistic studies suggested that the compound modulates key pathways associated with cancer progression, such as the PI3K/Akt pathway .

Mechanism of Action

Biological Activity

Methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Biological Activity Overview

The biological activity of this compound spans several therapeutic areas:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

2. Anticancer Properties

Research has also indicated that pyrazole derivatives possess anticancer activities. Compounds similar to this compound have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. These compounds were found to induce apoptosis and inhibit microtubule assembly at concentrations as low as 20 μM .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. Some studies reported that certain derivatives exhibited selective COX-2 inhibitory activity, suggesting their potential use in treating inflammatory conditions .

The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking their activity which is particularly relevant in drug design.
  • Synergistic Effects : In combination with other antibiotics like Ciprofloxacin and Ketoconazole, these compounds have shown synergistic effects, enhancing their overall efficacy against resistant strains .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineMIC (μg/mL)IC50 (μM)Notes
AntimicrobialStaphylococcus aureus0.22-Strong bactericidal activity
AntimicrobialStaphylococcus epidermidis0.25-Significant biofilm inhibition
AnticancerMDA-MB-231 (breast cancer)-10.0Induces apoptosis, inhibits microtubules
Anti-inflammatoryCOX-2 inhibition-5.40Selective COX-2 inhibitor

Case Study 1: Antimicrobial Efficacy

In a study evaluating five pyrazole derivatives, this compound exhibited superior antimicrobial properties compared to standard treatments, with significant inhibition zones against common pathogens.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of pyrazole derivatives found that compounds similar to this compound effectively inhibited tumor growth in vivo models, demonstrating promising results for future therapeutic applications.

Q & A

Basic: What are the common synthetic routes for methyl 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves bromination of a pyrazole precursor followed by esterification. For example, triazenylpyrazole precursors can be treated with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under controlled heating (0°C to 50°C). Reaction progress is monitored via TLC, and purification employs flash chromatography with silica gel and solvent gradients (e.g., cyclohexane/ethyl acetate, 0–30% ethyl acetate). Optimizing stoichiometry (e.g., 7.5 equivalents of azido reagent) and reaction time (~16 hours) achieves yields up to 96% . Adjustments for the isobutyl group may require modified alkylation steps or steric considerations during precursor synthesis.

Basic: Which spectroscopic and analytical techniques are employed to characterize this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign peaks for pyrazole protons (e.g., δ 7.74 ppm for pyrazole C-H) and ester groups (δ 161.5 ppm for carbonyl) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 349/351 [M⁺] for brominated analogs) .
  • High-Resolution MS (HRMS) : Validate molecular formula (e.g., C₁₃H₁₂BrN₅O₂) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1681 cm⁻¹) .
  • Melting Point (MP) : Physical consistency checks (e.g., MP 94–95°C for related compounds) .

Advanced: How can researchers address low yields or purity issues during synthesis?

Answer:

  • Reaction Optimization : Adjust temperature gradients (e.g., slow warming to 50°C) and catalyst loading (e.g., TFA as a proton source) .
  • Purification : Use dry-load silica chromatography with stepwise solvent gradients to resolve byproducts .
  • Intermediate Analysis : Employ LC-MS or in-situ NMR to identify bottlenecks (e.g., incomplete bromination) .

Advanced: What role does the bromine substituent play in reactivity, and how can it be leveraged?

Answer:
The bromine atom acts as an electrophilic site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Its presence enhances regioselectivity in triazole hybrid syntheses, as seen in palladium-catalyzed coupling reactions . For derivatization, replace bromine with amines or aryl groups to explore bioactivity .

Basic: What are the key considerations in designing a reaction mechanism study?

Answer:

  • Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations.
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to track intermediates .
  • Computational Modeling : Apply DFT calculations to predict transition states or regioselectivity .

Advanced: How does the isobutyl group influence physicochemical properties and reactivity?

Answer:
The isobutyl group introduces steric hindrance, potentially slowing nucleophilic attacks but improving lipid solubility for biological assays. Compared to methyl or propyl analogs, it may alter crystallization behavior (e.g., higher MP) and solubility in non-polar solvents . Positional isomerism studies suggest substituent placement significantly impacts bioactivity .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Multi-Technique Validation : Cross-check 1H NMR with 13C NMR and HSQC to assign ambiguous peaks .
  • Control Experiments : Synthesize and analyze intermediates to trace contamination sources.
  • Literature Comparison : Match data with structurally similar compounds (e.g., methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate) .

Basic: What biological activities are documented for similar pyrazole carboxylates?

Answer:
Pyrazole derivatives exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. This compound can serve as a precursor for triazole hybrids (e.g., via click chemistry) or kinase inhibitors. SAR studies highlight the importance of the bromine and ester groups in target binding .

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